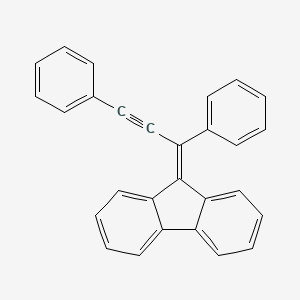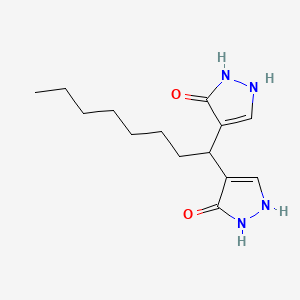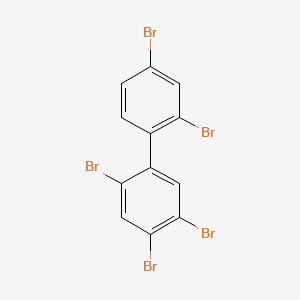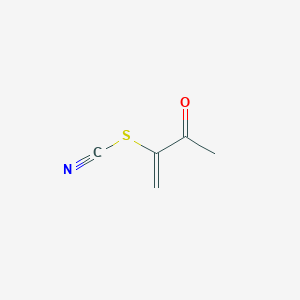
9-(1,3-Diphenylprop-2-YN-1-ylidene)-9H-fluorene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-(1,3-Diphenylprop-2-YN-1-ylidene)-9H-fluorene is a complex organic compound characterized by its unique structure, which includes a fluorene backbone and a diphenylpropynylidene substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-(1,3-Diphenylprop-2-YN-1-ylidene)-9H-fluorene typically involves the reaction of fluorene derivatives with diphenylpropynylidene precursors. One common method includes the use of alkynyl ketones and ruthenium catalysts. For example, the thermal reaction of Ru3(CO)12 with alkynyl ketones in toluene can yield various derivatives, including the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would likely apply.
Analyse Chemischer Reaktionen
Types of Reactions
9-(1,3-Diphenylprop-2-YN-1-ylidene)-9H-fluorene can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the substituents present on the fluorene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
9-(1,3-Diphenylprop-2-YN-1-ylidene)-9H-fluorene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Wirkmechanismus
The mechanism of action of 9-(1,3-Diphenylprop-2-YN-1-ylidene)-9H-fluorene involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to participate in electron transfer processes, making it a valuable component in redox reactions. Additionally, its ability to form stable complexes with metal ions is crucial in coordination chemistry .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Diphenylprop-2-yn-1-one: Shares the diphenylpropynylidene moiety but lacks the fluorene backbone.
Fluorene derivatives: Compounds with similar fluorene structures but different substituents.
Uniqueness
9-(1,3-Diphenylprop-2-YN-1-ylidene)-9H-fluorene is unique due to its combination of a fluorene backbone and a diphenylpropynylidene substituent. This unique structure imparts specific electronic and steric properties, making it valuable in various chemical reactions and applications .
Eigenschaften
CAS-Nummer |
87682-42-6 |
|---|---|
Molekularformel |
C28H18 |
Molekulargewicht |
354.4 g/mol |
IUPAC-Name |
9-(1,3-diphenylprop-2-ynylidene)fluorene |
InChI |
InChI=1S/C28H18/c1-3-11-21(12-4-1)19-20-23(22-13-5-2-6-14-22)28-26-17-9-7-15-24(26)25-16-8-10-18-27(25)28/h1-18H |
InChI-Schlüssel |
DYPFAVDKZRASFO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C#CC(=C2C3=CC=CC=C3C4=CC=CC=C42)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Borane, [(1S,2R,3S,5S)-2,6,6-trimethylbicyclo[3.1.1]hept-3-yl]-](/img/structure/B14408077.png)


![1-ethyl-4-[(1E,3E,5E)-1-(1-ethylquinolin-1-ium-4-yl)-5-(1-ethylquinolin-4-ylidene)penta-1,3-dien-3-yl]quinolin-1-ium;dichloride](/img/structure/B14408088.png)
![1-(5-{(E)-[4-(Diethylamino)-2-methylphenyl]diazenyl}-4-nitrothiophen-2-yl)ethan-1-one](/img/structure/B14408093.png)
carbamoyl}-L-proline](/img/structure/B14408095.png)



![Octyl 2-[4-(2-methylpropyl)phenyl]propanoate](/img/structure/B14408110.png)
![2,4-Dimethyl-2,3,4,6,7,7a-hexahydro-1H-cyclopenta[c]pyridin-6-ol](/img/structure/B14408116.png)

![7-Methyl-5-oxo-2,3-dihydro-[1,3]oxazolo[3,2-a]pyridine-6-carboxamide](/img/structure/B14408130.png)
